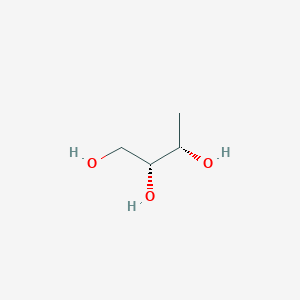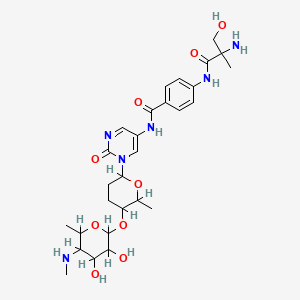
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their unique photoisomerization properties, which make them valuable in various scientific and industrial applications. This compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a phenyldiazenyl group at the 4 position of the phenyl ring.
Preparation Methods
The synthesis of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,3-dimethoxybenzoic acid to form the azobenzene derivative.
Amidation: The resulting azobenzene derivative is then reacted with benzoyl chloride to form the final benzamide compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the azobenzene group to hydrazine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.
Scientific Research Applications
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: The compound is used in the development of photo-switchable biomolecules and in the study of protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery system, where its photoisomerization properties can be used to control the release of therapeutic agents.
Industry: It is used in the development of optical data storage devices, liquid crystal displays, and molecular machines.
Mechanism of Action
The mechanism of action of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its (E) and (Z) isomers. This photoisomerization process affects the compound’s molecular structure and properties, allowing it to interact with various molecular targets and pathways. The azobenzene group plays a crucial role in this process, as it can absorb light and undergo reversible changes in its configuration.
Comparison with Similar Compounds
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide can be compared with other azobenzene derivatives, such as:
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: This compound has a chloro group instead of methoxy groups, which affects its reactivity and applications.
(E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: This compound contains a pyrrole ring, which gives it different photophysical properties and applications.
(E)-4-(phenyldiazenyl)phenol: This simpler azobenzene derivative lacks the benzamide and methoxy groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of methoxy and azobenzene groups, which provide it with distinct photochemical and reactivity properties.
Properties
CAS No. |
1006823-13-7 |
|---|---|
Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,3-dimethoxy-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-10-6-9-18(20(19)27-2)21(25)22-15-11-13-17(14-12-15)24-23-16-7-4-3-5-8-16/h3-14H,1-2H3,(H,22,25) |
InChI Key |
VRXSGUPAZLOJEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



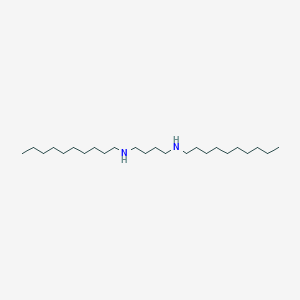
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
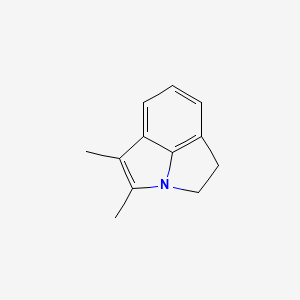
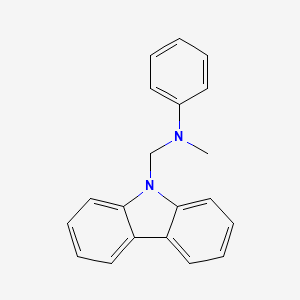
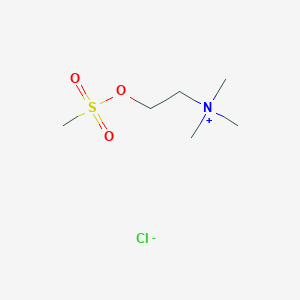
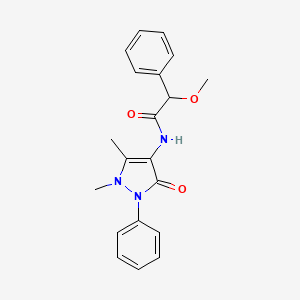
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
